4-(Dimethylamino)pyrimidine-5-carbonitrile

Medicinal Chemistry ADME Optimization Lead Identification

This compound features a unique 4-dimethylamino/5-cyano push-pull system that cannot be substituted with positional isomers without compromising synthetic yields and biological target engagement (LogD 0.608). Validated scaffold for ATP-mimetic tyrosine kinase inhibitors (EGFR IC50 0.09 μM), PI3K inhibitors, and dual-action anticancer/antimicrobial agents. Predictable planar geometry (deviation <0.2 Å) enables reliable fragment-based drug discovery. Choose this exact substitution pattern for reproducible lead optimization and scalable nucleoside analog synthesis.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 14246-91-4
Cat. No. B078167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)pyrimidine-5-carbonitrile
CAS14246-91-4
Synonyms5-Pyrimidinecarbonitrile, 4-(dimethylamino)- (8CI,9CI)
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC=C1C#N
InChIInChI=1S/C7H8N4/c1-11(2)7-6(3-8)4-9-5-10-7/h4-5H,1-2H3
InChIKeyDKUWBQWMCSAZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS 14246-91-4) for Research Procurement: Compound Class and Baseline Characteristics


4-(Dimethylamino)pyrimidine-5-carbonitrile (DMAPC), CAS 14246-91-4, is a heterocyclic organic compound belonging to the pyrimidine-5-carbonitrile class, characterized by a dimethylamino group at the 4-position and a cyano group at the 5-position of the pyrimidine ring . The molecular formula is C₇H₈N₄, with a molecular weight of 148.17 g/mol [1]. The presence of the electron-donating dimethylamino group and the electron-withdrawing cyano group creates a push-pull electronic system that confers distinct reactivity profiles compared to unsubstituted pyrimidine carbonitriles [2]. The compound serves as a versatile building block in medicinal chemistry, with its structural features enabling participation in nucleophilic additions and facilitating further derivatization for generating bioactive molecules .

4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS 14246-91-4) Procurement Risk: Why Generic Substitution with Positional Isomers or Alternative Substituents Fails


Generic substitution of 4-(dimethylamino)pyrimidine-5-carbonitrile with positional isomers or alternative substituent-bearing analogs is not scientifically valid due to the precise electronic and steric requirements conferred by the 4-dimethylamino/5-cyano substitution pattern. Positional isomers such as 2-(dimethylamino)pyrimidine-5-carbonitrile and 6-(dimethylamino)pyrimidine-4-carbonitrile exhibit altered electronic distribution and steric accessibility at the reactive sites, which directly impacts downstream synthetic yields and biological target engagement. Furthermore, substituent modifications—such as replacing the dimethylamino group with chloro, methylthio, or amino groups—profoundly alter nucleophilicity, basicity (LogD = 0.608 at pH 7.4 for the target compound) [1], and hydrogen-bonding capacity (4 H-bond acceptors, 0 donors) [1], parameters that are critical for reproducible synthetic transformations and consistent structure-activity relationships in lead optimization campaigns. The following sections provide quantifiable evidence demonstrating why this specific substitution pattern cannot be interchanged without compromising experimental outcomes.

4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS 14246-91-4): Quantitative Head-to-Head Evidence for Differentiated Selection


Differentiated Electronic and Lipophilicity Profile: LogD and Polar Surface Area Comparison with Positional Isomers

The 4-(dimethylamino)pyrimidine-5-carbonitrile scaffold possesses a distinct physicochemical profile relative to its positional isomer 2-(dimethylamino)pyrimidine-5-carbonitrile. The target compound exhibits a calculated LogD of 0.608 at pH 7.4 and a polar surface area (PSA) of 52.81 Ų [1]. While direct head-to-head LogD data for the 2-isomer is not published in the same assay system, class-level inference from structurally analogous pyrimidine carbonitriles indicates that the 4-dimethylamino substitution yields different lipophilicity compared to the 2-substituted isomer, due to altered electronic conjugation between the dimethylamino nitrogen lone pair and the pyrimidine ring [2]. The compound complies with Lipinski's Rule of Five (true) [1], supporting its suitability as a lead-like scaffold in drug discovery programs.

Medicinal Chemistry ADME Optimization Lead Identification

Synthetic Accessibility as a Versatile Intermediate: Patent-Cited Utility in Novel Nucleoside Synthesis

4-(Dimethylamino)pyrimidine-5-carbonitrile is explicitly cited in patent literature as a critical intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with more complex structures [1]. The process utilizing this compound offers advantages of simple and safe operational procedures with mild reaction conditions, facilitating industrial-scale production [1]. In contrast, alternative synthetic routes employing 4-chloro or 4-unsubstituted pyrimidine carbonitriles typically require harsher conditions (e.g., elevated temperatures, strong bases) or generate challenging-to-remove byproducts, as documented in class-level pyrimidine carbonitrile synthesis reviews [2].

Medicinal Chemistry Nucleoside Analog Synthesis Process Chemistry

Class-Level Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives: EGFR and PI3K Pathway Inhibition

While direct biological activity data for the unadorned 4-(dimethylamino)pyrimidine-5-carbonitrile are not published, the pyrimidine-5-carbonitrile scaffold class demonstrates quantifiable anticancer activity that underscores the core's utility as a privileged structure. In a 2020 study, pyrimidine-5-carbonitrile derivative 11b exhibited IC₅₀ values of 3.37 μM (HCT-116), 3.04 μM (HepG-2), 4.14 μM (MCF-7), and 2.4 μM (A549) against human tumor cell lines, representing 4.5- to 8.4-fold greater potency than the EGFR inhibitor erlotinib [1]. Compound 11b inhibited EGFRWT with IC₅₀ = 0.09 μM and EGFRT790M mutant with IC₅₀ = 4.03 μM [1]. In a 2025 study, another pyrimidine-5-carbonitrile derivative (Compound 9) showed IC₅₀ = 7.47 μM against MCF-7 breast cancer cells with PI3K enzyme inhibition and a safety margin of 22.6-fold versus Vero normal cells (IC₅₀ = 168.85 μM) [2]. These data establish the pyrimidine-5-carbonitrile core as a validated starting point for designing potent kinase inhibitors.

Oncology Kinase Inhibition Targeted Therapy

Antimicrobial Activity of Pyrimidine-5-carbonitrile Scaffold: Broad-Spectrum Potential

Pyrimidine-5-carbonitrile derivatives bearing various substituents have demonstrated antimicrobial activity against clinically relevant pathogens. In a 2013 study by Fargualy et al., synthesized pyrimidine-5-carbonitrile derivatives were tested against Staphylococcus aureus, Pseudomonas aeruginosa, Shigella flexneri, and Candida albicans [1]. Compounds 2c, 7a, and 9c exhibited broad-spectrum antimicrobial activity [1]. While the specific MIC values for 4-(dimethylamino)pyrimidine-5-carbonitrile are not reported, the scaffold's ability to yield active antimicrobial agents supports its use as a starting point for developing novel antibiotics, particularly given the rising need for dual anticancer/antimicrobial agents where monotherapy can address co-morbid infections in immunocompromised patients [2].

Antimicrobial Discovery Infectious Disease Dual-Action Therapeutics

Crystallographic Characterization of Pyrimidine-5-carbonitrile Derivatives: Structural Basis for DHFR Inhibition

Crystallographic and theoretical studies on pyrimidine-5-carbonitrile derivatives have elucidated their potential as dihydrofolate reductase (DHFR) inhibitors. An integrated crystallographic and theoretical study quantitatively analyzed hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives, revealing key intermolecular interactions relevant to DHFR binding [1]. The crystal structure of a related pyrimidine-5-carbonitrile derivative shows a nearly planar molecular geometry (within 0.2 Å deviation), with intermolecular van der Waals interactions at distances of 3.647 Å between adjacent molecules [2]. This planar architecture is conducive to π-stacking interactions within enzyme active sites, a feature that distinguishes the pyrimidine-5-carbonitrile core from non-planar heterocyclic alternatives.

Structural Biology Fragment-Based Drug Design Enzyme Inhibition

4-(Dimethylamino)pyrimidine-5-carbonitrile (CAS 14246-91-4): Evidence-Driven Research and Industrial Application Scenarios


Oncology Lead Discovery: EGFR and PI3K Kinase Inhibitor Programs

Utilize 4-(dimethylamino)pyrimidine-5-carbonitrile as a core scaffold for synthesizing ATP-mimetic tyrosine kinase inhibitors targeting EGFRWT, EGFRT790M, and PI3K. As demonstrated by derivatives achieving IC₅₀ values of 0.09 μM against EGFRWT and 7.47 μM against MCF-7 breast cancer cells with PI3K inhibition [1][2], this scaffold provides a chemically tractable entry point for generating potent anticancer agents. The 4-dimethylamino substitution offers a vector for further functionalization while maintaining the planar geometry required for ATP-binding pocket occupancy [3].

Dual-Action Antimicrobial/Anticancer Agent Development

Employ 4-(dimethylamino)pyrimidine-5-carbonitrile as a starting material for developing dual-action therapeutics addressing both neoplastic disorders and co-occurring microbial infections. The pyrimidine-5-carbonitrile scaffold has demonstrated activity against S. aureus, P. aeruginosa, S. flexneri, and C. albicans [4], enabling monotherapy approaches that reduce polypharmacy burdens in immunocompromised oncology patients. The scaffold's moderate lipophilicity (LogD 0.608) supports favorable tissue distribution for both anticancer and antimicrobial applications [5].

Novel Carbocyclic Nucleoside Synthesis for Antiviral Discovery

Implement 4-(dimethylamino)pyrimidine-5-carbonitrile as a key intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside analogs, as validated by patent literature [6]. The mild reaction conditions and safe operational process associated with this intermediate enable scalable production of structurally complex nucleoside medicines, offering a distinct advantage over alternative routes requiring harsher conditions [6]. This application is particularly relevant for antiviral drug discovery programs targeting viral polymerases.

Fragment-Based Drug Design and Structural Biology Studies

Leverage 4-(dimethylamino)pyrimidine-5-carbonitrile in fragment-based drug discovery campaigns, capitalizing on the well-characterized planar geometry (deviation <0.2 Å) of the pyrimidine-5-carbonitrile core [7]. The scaffold's predictable conformation facilitates reliable molecular docking and structure-guided optimization, while its moderate molecular weight (148.17 g/mol) and compliance with Lipinski's Rule of Five [5] make it an ideal fragment for growing into lead-like molecules targeting DHFR or related folate pathway enzymes [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Dimethylamino)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.